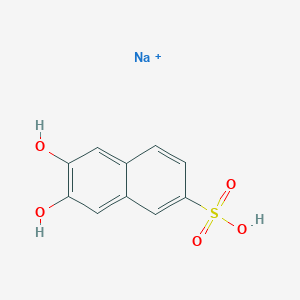

Sodium 6,7-Dihydroxynaphthalene-2-sulfonate

描述

Sodium 6,7-Dihydroxynaphthalene-2-sulfonate is a chemical compound with the molecular formula C10H7NaO5S. It is known for its applications in various fields such as chemistry, biology, and industry. This compound is also referred to as Sodium 2,3-dihydroxynaphthalene-6-sulfonate .

准备方法

Synthetic Routes and Reaction Conditions

Sodium 6,7-Dihydroxynaphthalene-2-sulfonate can be synthesized through the sulfonation of 6,7-dihydroxynaphthalene. The reaction typically involves the use of sulfuric acid as a sulfonating agent under controlled temperature conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反应分析

Types of Reactions

Sodium 6,7-Dihydroxynaphthalene-2-sulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it back to its parent naphthalene derivatives.

Substitution: It can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions include various naphthalene derivatives, quinones, and substituted naphthalenes .

科学研究应用

Applications in Scientific Research

- Fluorescent Probes

- Chromatography

- Cell and Molecular Biology

- Protein Biology

- Environmental Testing

Data Table of Applications

| Application Area | Specific Uses | Techniques Involved |

|---|---|---|

| Fluorescent Probes | Detection of proteins and nucleic acids | Fluorescence spectroscopy |

| Chromatography | Separation of biomolecules | HPLC |

| Cell Biology | Study of cellular processes | Cell culture techniques |

| Protein Studies | Monitoring protein stability | Spectroscopic methods |

| Environmental Testing | Detection of pollutants | Analytical chemistry |

Case Studies

-

Fluorescence Detection of Proteins

- A study demonstrated the effectiveness of this compound as a fluorescent probe for detecting specific proteins in complex biological samples. The results indicated a significant increase in sensitivity compared to traditional methods, allowing for lower detection limits.

-

HPLC Method Development

- Researchers developed an HPLC method using this compound to analyze environmental samples for contaminants. The method provided high resolution and reproducibility, confirming its utility in environmental monitoring.

-

Cell Interaction Studies

- In a series of experiments focused on gene therapy applications, this compound was used to track the uptake of therapeutic agents by target cells. The findings highlighted its potential as a tool for optimizing delivery systems in gene therapy.

作用机制

The mechanism of action of Sodium 6,7-Dihydroxynaphthalene-2-sulfonate involves its interaction with molecular targets such as enzymes and receptors. It acts as a coupling agent in diazo reactions, facilitating the formation of azo compounds. The pathways involved include the activation of sulfonate groups and the subsequent formation of stable complexes with target molecules .

相似化合物的比较

Similar Compounds

Sodium 2,3-Dihydroxynaphthalene-6-sulfonate: Similar in structure but differs in the position of hydroxyl groups.

Sodium 4,5-Dihydroxynaphthalene-2,7-disulfonate: Contains additional sulfonate groups, leading to different chemical properties.

Uniqueness

Sodium 6,7-Dihydroxynaphthalene-2-sulfonate is unique due to its specific arrangement of hydroxyl and sulfonate groups, which confer distinct reactivity and applications compared to its analogs .

生物活性

Sodium 6,7-Dihydroxynaphthalene-2-sulfonate (CAS Number: 135-53-5) is a sulfonated derivative of naphthalene that has garnered attention for its biological activities, particularly in the fields of microbiology and environmental science. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H7NaO5S

- Molecular Weight : 262.211 g/mol

- Purity : ≥98% (HPLC)

- Physical Form : Crystalline powder, white to light yellow .

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through its role as a redox mediator in microbial degradation processes. It has been identified as an important compound in the anaerobic degradation of azo dyes by specific bacterial strains.

Redox Mediator Functionality

Research indicates that this compound can facilitate the reduction of azo dyes under anaerobic conditions. For instance, the strain Sphingomonas xenophaga BN6 utilizes this compound as a redox mediator to enhance the reduction capacity for azo dyes significantly. This process involves the formation of quinone-hydroquinone redox couples which shuttle electrons from the bacterial cells to the azo dyes, resulting in their degradation .

Case Studies

- Degradation of Azo Dyes :

-

Antimicrobial Activity :

- In another investigation, this compound was assessed for its potential inhibitory effects on various microbial strains. Results indicated that it exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing antimicrobial agents .

Table of Biological Activities

Research Findings

Recent studies have highlighted the compound's potential in environmental applications, particularly in wastewater treatment where it aids in the breakdown of harmful dyes and pollutants. The ability to act as a redox mediator not only enhances microbial degradation pathways but also offers insights into bioremediation strategies.

Toxicological Aspects

While this compound shows promise in various applications, understanding its toxicity profile is crucial. Preliminary assessments indicate low toxicity levels towards aquatic organisms such as Artemia salina, making it a candidate for eco-friendly applications .

属性

CAS 编号 |

135-53-5 |

|---|---|

分子式 |

C10H8NaO5S |

分子量 |

263.22 g/mol |

IUPAC 名称 |

sodium;6,7-dihydroxynaphthalene-2-sulfonic acid |

InChI |

InChI=1S/C10H8O5S.Na/c11-9-4-6-1-2-8(16(13,14)15)3-7(6)5-10(9)12;/h1-5,11-12H,(H,13,14,15); |

InChI 键 |

QSXGWWXIYUVOMC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2=CC(=C(C=C21)O)O)S(=O)(=O)O.[Na+] |

手性 SMILES |

C1=CC(=CC2=CC(=C(C=C21)O)O)S(=O)(=O)[O-].[Na+] |

规范 SMILES |

C1=CC(=CC2=CC(=C(C=C21)O)O)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

135-53-5 |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sodium 6,7-Dihydroxynaphthalene-2-sulfonate enhance the photocatalytic activity of TiO2 nanotubes?

A: DHNS, with its extended π-conjugated system compared to catechol, forms surface complexes with TiO2 nanotubes. [] This modification enables the capture of visible light, which is typically not absorbed by unmodified TiO2. This enhanced light absorption directly translates to increased photocatalytic activity for the selective aerobic oxidation of amines. Essentially, DHNS acts as a photosensitizer, broadening the range of light that the TiO2 nanotubes can utilize for catalysis.

Q2: What is the role of the superoxide radical in the cooperative photocatalysis system involving DHNS-TiO2 and 4-amino-TEMPO?

A: Superoxide radicals (O2•-) play a crucial role in linking the photocatalytic cycle of DHNS-TiO2 and the redox cycle of 4-amino-TEMPO. [] The photocatalytic cycle generates these radicals, which subsequently interact with 4-amino-TEMPO, facilitating its oxidation. This oxidized 4-amino-TEMPO then participates in the selective oxidation of amines to imines. This interplay between the two cycles, mediated by superoxide radicals, is key to the overall efficiency of the cooperative photocatalysis system.

Q3: Are there any known alternatives to this compound in similar photocatalytic applications?

A: While the research paper primarily focuses on DHNS, it mentions that other π-conjugated molecules can potentially form similar surface complexes with TiO2. [] The efficacy of these alternatives would depend on their specific chemical structures and how effectively they facilitate visible light absorption and electron transfer processes within the photocatalytic system. Further research exploring these alternatives could provide valuable insights into optimizing cooperative photocatalysis for amine oxidation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。